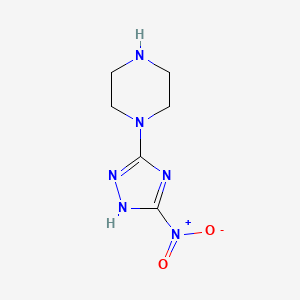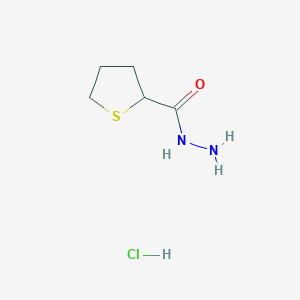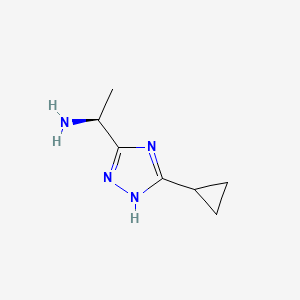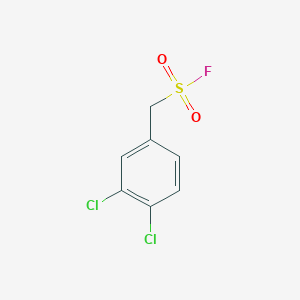![molecular formula C12H15FN2 B13257307 2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13257307.png)
2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C12H15FN2. This compound is characterized by the presence of a fluorine atom, a nitrile group, and an amino group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compound. Safety measures are also implemented to handle the toxic and reactive intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-benzonitrile oxides, while reduction can produce fluoro-benzylamines.
Scientific Research Applications
2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: This compound has similar functional groups but differs in the position of the amino group.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Another fluorinated benzene derivative with different substituents.
Uniqueness
2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile is unique due to the presence of the 3-methylbutylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-fluoro-6-(3-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-9(2)6-7-15-12-5-3-4-11(13)10(12)8-14/h3-5,9,15H,6-7H2,1-2H3 |
InChI Key |
BIUFRFJKBDXUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13257246.png)


![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13257265.png)

![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13257275.png)


![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13257295.png)

![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13257306.png)
